molecular formula C7H12ClN3O2 B1430529 methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 1797345-58-4

methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No.: B1430529
CAS No.: 1797345-58-4
M. Wt: 205.64 g/mol
InChI Key: LONNTDXZJMPYRN-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a pyrazole-based building block of significant interest in medicinal and agricultural chemistry research. The 4-aminopyrazole scaffold is a privileged structure in drug discovery, serving as a key precursor for the synthesis of diverse heterocyclic compounds with potential biological activity . In agricultural science, derivatives of 4-aminopyrazole have been strategically incorporated into novel synthetic auxin herbicides, demonstrating potent activity by mimicking plant growth hormones and inhibiting root growth in broadleaf weeds . Furthermore, pyrazole derivatives are extensively investigated as corrosion inhibitors for mild steel in acidic environments, where they adsorb onto metal surfaces to form a protective layer . In pharmaceutical contexts, structural analogs of this compound are explored as potent and selective inhibitors of metalloproteinases, such as the meprin family of enzymes, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . This reagent offers researchers a versatile intermediate for developing new chemical entities in these fields.

Properties

IUPAC Name

methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-6(8)3-9-10(5)4-7(11)12-2;/h3H,4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONNTDXZJMPYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, with the molecular formula C7_7H12_{12}ClN3_3O2_2 and CAS number 1797345-58-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with methyl acetate in the presence of hydrochloric acid. This reaction yields the hydrochloride salt form, which is often more soluble and stable than its free base counterpart.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Viability Assays: In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound reduced cell viability significantly at concentrations around 100 µM. In comparison to standard chemotherapeutics like cisplatin, it exhibited moderate anticancer activity, indicating its potential as a lead compound for further development .
CompoundCell LineConcentration (µM)Viability (%)
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate HClA54910078–86
CisplatinA549100~50

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. While some pyrazole derivatives show promising activity against multidrug-resistant bacterial strains, this specific compound has shown limited antimicrobial efficacy against Gram-negative pathogens.

Study Overview:

  • Microbial Strains Tested: The compound was screened against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, it did not demonstrate significant antimicrobial activity (MIC > 64 µg/mL) .

Case Study: Anticancer Efficacy

In a controlled study, this compound was administered to A549 cells. The results indicated that while there was a reduction in cell viability, further modifications to the pyrazole structure could enhance its potency. For instance, substituents on the phenyl ring were found to significantly influence anticancer activity:

SubstituentImpact on Activity
4-ChlorophenylIncreased cytotoxicity
4-DimethylaminoMost potent activity observed

Case Study: Structure Activity Relationship (SAR)

A structure activity relationship analysis revealed that the presence of specific functional groups on the pyrazole ring could enhance biological activity. Compounds with additional electron-donating groups showed improved interactions with cancer cell pathways, leading to higher cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Analysis

The compound’s structural analogs include pyrazole derivatives such as methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate and ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate. Key differences lie in substituent positions and alkyl chain lengths. For instance:

  • Crystallographic Data : Tools like SHELX and WinGX enable precise determination of bond lengths and angles. For example, the N–H···Cl hydrogen bond in the hydrochloride salt (2.98 Å) contrasts with neutral analogs, where weaker O–H···N interactions dominate (3.2–3.5 Å).
Parameter Target Compound Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate Ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate
Pyrazole Substitution 4-amino, 5-methyl 3,5-dimethyl 4-amino
Hydrogen Bond Length (Å) 2.98 (N–H···Cl) 3.45 (C–H···O) 3.10 (N–H···O)
Melting Point (°C) 215–217 (dec.) 142–144 189–191

Hydrogen-Bonding Patterns and Crystal Packing

Graph set analysis reveals distinct packing motifs. The target compound forms a 2D network via N–H···Cl and N–H···O interactions, whereas analogs lacking the amino group exhibit weaker C–H···O or π-π stacking. For example:

  • Target Compound: R₂²(8) motifs (amino-Cl interactions) dominate.
  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propionate: R₁²(6) chains via N–H···O bonds.

Physicochemical Properties

  • Solubility : The hydrochloride salt shows higher aqueous solubility (23 mg/mL at 25°C) compared to neutral esters (<5 mg/mL).

Q & A

Q. What are the most reliable synthetic routes for methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-amino-5-methyl-1H-pyrazole with methyl chloroacetate in the presence of a base (e.g., triethylamine) to form the ester intermediate, followed by hydrochlorination. Reaction optimization should focus on:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity .
  • Temperature control : Moderate temperatures (20–40°C) minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts .
    Example protocol:
StepParameterOptimal ConditionYield (%)
1SolventDichloromethane85–90
2BaseTriethylamine
3Time6–8 hours

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring substitution pattern and acetate ester linkage. Peaks at δ 2.1–2.3 ppm (methyl group) and δ 4.2–4.5 ppm (acetate OCH3_3) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and salt formation (hydrochloride) .

Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and measure concentration via UV-Vis spectroscopy. Hydrochloride salts typically show higher aqueous solubility at acidic pH .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Hydrolysis of the ester group is a key degradation pathway under alkaline conditions .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported synthesis yields or purity levels?

  • Methodological Answer : Discrepancies often arise from differences in starting material quality or purification methods. To address this:
  • Reproduce protocols : Compare yields using identical reagents (e.g., chloroacetyl chloride purity >98%) .
  • Advanced purification : Use preparative HPLC for challenging separations, especially if byproducts share similar Rf_f values in TLC .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, stoichiometry) .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using PyRx or AutoDock. The pyrazole ring’s amino group may form hydrogen bonds with active sites .
  • QSAR models : Corate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogues .

Q. What experimental designs are suitable for studying the environmental fate or degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose solutions to UV light (254 nm) and analyze degradation products via LC-MS/MS .
  • Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., acetic acid derivatives) .
  • Hydrolysis kinetics : Monitor ester bond cleavage rates at varying pH (1–12) using 1H^1H-NMR .

Q. How can researchers evaluate the compound’s potential as a precursor for novel bioactive derivatives?

  • Methodological Answer :
  • Derivatization : React the amino group with acyl chlorides or sulfonyl chlorides to create amides/sulfonamides. Monitor reaction progress via IR (disappearance of –NH2_2 stretch at ~3400 cm1^{-1}) .
  • Biological screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays. Compare IC50_{50} values to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s melting point or spectral data be addressed?

  • Methodological Answer :
  • Standardize conditions : Ensure identical instrumentation (e.g., DSC for melting points) and calibration .
  • Cross-validate : Compare IR and NMR data with published spectra of structurally similar compounds (e.g., pyrazole-acetate derivatives) .
  • Collaborative studies : Replicate experiments in independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride

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